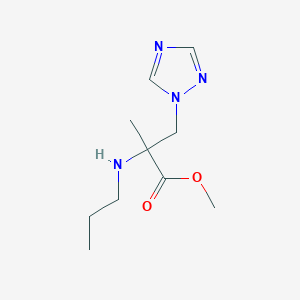
Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound that features a triazole ring, a propylamino group, and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a building block for drug development.
Biology: Study of its effects on biological systems and potential therapeutic applications.
Materials Science: Use in the synthesis of novel materials with unique properties.
Pharmaceuticals: Investigation of its pharmacological properties and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)butanoate: Similar structure with a butanoate group instead of a propanoate group.
Ethyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-methyl-2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H18N4O2 |
|---|---|
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
methyl 2-methyl-2-(propylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H18N4O2/c1-4-5-12-10(2,9(15)16-3)6-14-8-11-7-13-14/h7-8,12H,4-6H2,1-3H3 |
Clé InChI |
PVBIVGMGCYJHOM-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)(CN1C=NC=N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B15301567.png)
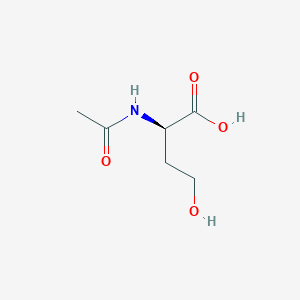
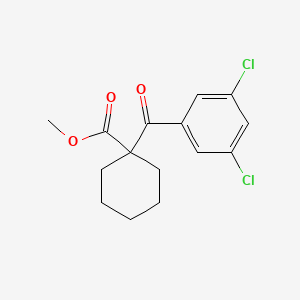
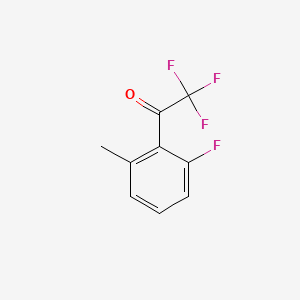
![4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B15301599.png)
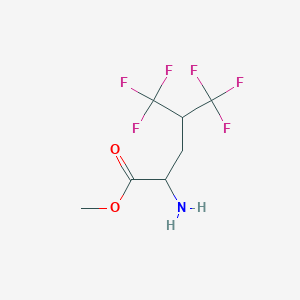
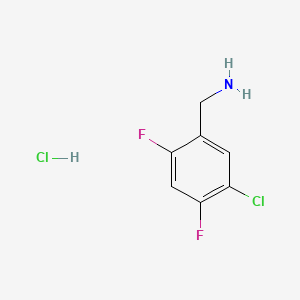
![(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B15301605.png)
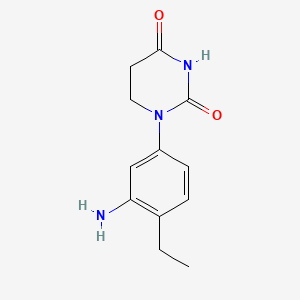

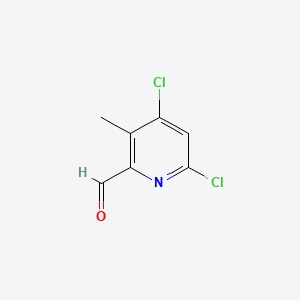
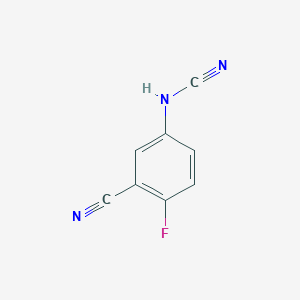
![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)
![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)
